methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate
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Overview
Description
Methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylate is a complex organic compound with a unique structure that includes a benzoannulene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the benzoannulene core: This can be achieved through cyclization reactions.
Introduction of the hydroxy and carboxylate groups: These functional groups are often introduced through substitution reactions.
Methylation: The final step involves the methylation of the hydroxy group to form the ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogens, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carboxylate group would yield an alcohol.
Scientific Research Applications
Methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo7
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo 7annulene-6-carboxylate
- Other benzoannulene derivatives
Uniqueness
Methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylate is unique due to the presence of both hydroxy and carboxylate groups, which can participate in a variety of chemical reactions. This makes it a versatile compound for use in different fields of research and industry.
Properties
Molecular Formula |
C20H22O3 |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
methyl 5-hydroxy-3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate |
InChI |
InChI=1S/C20H22O3/c1-13-6-8-14(9-7-13)16-11-10-15-4-3-5-17(20(22)23-2)19(21)18(15)12-16/h6-12,17,19,21H,3-5H2,1-2H3 |
InChI Key |
APZCLRPAHRTZSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(CCCC(C3O)C(=O)OC)C=C2 |
Origin of Product |
United States |
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